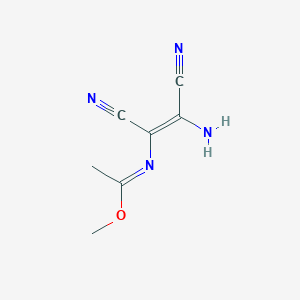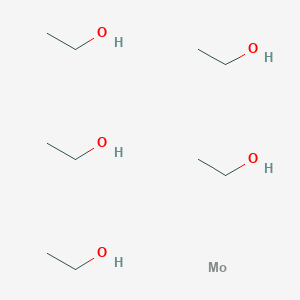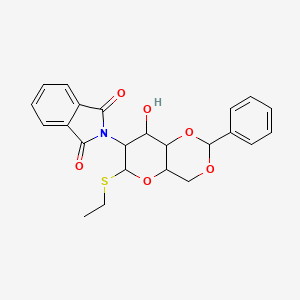![molecular formula C55H88O22 B12320010 [17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)
[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “[17-Acétyl-11-acétoxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-méthoxy-6-méthyl-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-méthoxy-6-méthyloxan-2-yl]oxy-4-méthoxy-6-méthyloxan-2-yl]oxy-10,13-diméthyl-1,2,3,4,7,8,9,11,12,15,16,17-dodécahydrocyclopenta[a]phénanthrène-12-yl] 3-méthylbutanoate” est une molécule organique complexe avec plusieurs groupes fonctionnels. Ce composé se caractérise par sa structure complexe, qui comprend des groupes acétyl, hydroxy, méthoxy et oxane, entre autres. De tels composés sont souvent d'intérêt dans divers domaines de la recherche scientifique en raison de leurs propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique probablement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, ainsi que la formation de diverses liaisons par des réactions telles que l'estérification, l'éthérification et la cyclisation. Des conditions de réaction spécifiques, telles que la température, le pH et l'utilisation de catalyseurs, seraient optimisées pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle d'un composé aussi complexe nécessiterait des techniques de pointe, notamment l'utilisation d'équipements de synthèse automatisés et de méthodes de criblage à haut débit pour garantir la pureté et le rendement. Le processus impliquerait également des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxy en groupes carbonyle.
Réduction : Réduction des groupes carbonyle en groupes hydroxy.
Substitution : Remplacement des groupes fonctionnels par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions pourraient inclure des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction varieraient en fonction de la transformation spécifique souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation des groupes hydroxy donnerait des cétones ou des aldéhydes, tandis que la réduction des groupes carbonyle donnerait des alcools.
Applications de la recherche scientifique
Ce composé pourrait avoir une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Comme composé modèle pour l'étude des réactions et des mécanismes organiques complexes.
Biologie : Utilisation potentielle dans l'étude des voies et des interactions biologiques en raison de ses multiples groupes fonctionnels.
Médecine : Applications thérapeutiques possibles si le composé présente une activité biologique.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme précurseur d'autres molécules complexes.
Mécanisme d'action
Le mécanisme d'action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Ces interactions pourraient impliquer la liaison à des enzymes, des récepteurs ou d'autres biomolécules, entraînant des changements dans les voies et les fonctions cellulaires. Des études détaillées seraient nécessaires pour élucider ces mécanismes.
Applications De Recherche Scientifique
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its multiple functional groups.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires pourraient inclure d'autres molécules organiques complexes avec plusieurs groupes fonctionnels, telles que :
Stéroïdes : Composés avec une structure cyclopenta[a]phénanthrène similaire.
Glycosides : Composés avec plusieurs fragments de sucre attachés à une structure centrale.
Polyphénols : Composés avec plusieurs groupes hydroxy et méthoxy.
Unicité
L'unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour des activités chimiques et biologiques diverses. Sa structure complexe peut conférer des propriétés uniques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C55H88O22 |
|---|---|
Poids moléculaire |
1101.3 g/mol |
Nom IUPAC |
[17-acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3 |
Clé InChI |
MFKBDIFPRYHKES-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
![(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12319938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)



![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12319994.png)

![4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside](/img/structure/B12320003.png)


![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
